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molecular formula C8H16O2 B8282526 4-(Tetrahydro-3-furanyl)-1-butanol

4-(Tetrahydro-3-furanyl)-1-butanol

Cat. No. B8282526
M. Wt: 144.21 g/mol
InChI Key: QYJOJOONXUIHJD-UHFFFAOYSA-N
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Patent
US07977344B2

Procedure details

All batches of the material were combined, loaded in dichloromethane and purified on silica (100 g) using a 0-25% gradient of ethyl acetate-cyclohexane over 40 mins using a Flashmaster II. The appropriate fractions were combined and evaporated in vacuo, a solution of the residue (3.42 g, 14.9 mmol) and 10% palladium on carbon (684 mg) in ethyl acetate (100 ml) was hydrogenated at atmospheric pressure and room temperature for 24 hours. The catalyst was filtered through Celite and the filtrate concentrated in vacuo to give the title compound as a yellow oil (2.22 g).
[Compound]
Name
residue
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
684 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][CH3:6])(=O)[CH3:2]>ClCCl.[Pd]>[O:4]1[CH2:5][CH2:6][CH:2]([CH2:5][CH2:6][CH2:2][CH2:1][OH:4])[CH2:1]1

Inputs

Step One
Name
residue
Quantity
3.42 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
684 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified on silica (100 g)
CUSTOM
Type
CUSTOM
Details
over 40 mins
Duration
40 min
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CC(CC1)CCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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